7-[4-(1,3-Benzodioxol-5-ylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-{4-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzodioxole moiety, a piperazine ring, and a quinolone core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, where a benzodioxole derivative is coupled with a piperazine derivative under catalytic conditions . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate . The quinolone core can be introduced through a subsequent cyclization reaction, followed by functional group modifications to introduce the fluorine and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes, such as crystallization and chromatography, are scaled up to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-{4-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the quinolone core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety yields quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
7-{4-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-{4-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it can bind to tubulin, a protein involved in cell division, thereby inhibiting microtubule polymerization and causing cell cycle arrest . This leads to apoptosis in rapidly dividing cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine: This compound also contains the benzodioxole group and is studied for its pharmacological properties.
Uniqueness
7-{4-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C24H23FN4O5S |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
7-[4-(1,3-benzodioxol-5-ylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H23FN4O5S/c1-2-27-12-16(23(31)32)22(30)15-10-17(25)19(11-18(15)27)28-5-7-29(8-6-28)24(35)26-14-3-4-20-21(9-14)34-13-33-20/h3-4,9-12H,2,5-8,13H2,1H3,(H,26,35)(H,31,32) |
InChI Key |
CEHCYCHNPNBEBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC5=C(C=C4)OCO5)F)C(=O)O |
Origin of Product |
United States |
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